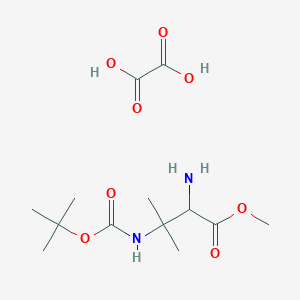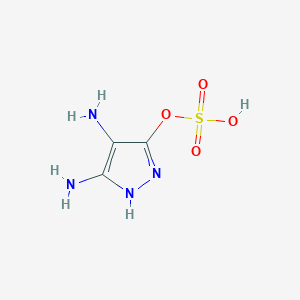
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound is often used in peptide synthesis and other applications where temporary protection of the amino group is required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst to form the methyl ester.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
The reactions are generally carried out under mild conditions, and the yields are typically high.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino acid.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Ester Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Free Amino Acid: Formed by deprotection of the Boc group
Carboxylic Acid: Formed by hydrolysis of the methyl ester
Substituted Derivatives: Formed by nucleophilic substitution reactions
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Used in studies involving amino acid metabolism and enzyme interactions.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-ethylbutanoate
- Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-phenylbutanoate
Uniqueness
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate is unique due to its specific structure, which includes a methyl group at the 3-position and an oxalate salt form. This structure provides distinct reactivity and solubility properties, making it suitable for specific applications in peptide synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H24N2O8 |
|---|---|
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
methyl 2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;oxalic acid |
InChI |
InChI=1S/C11H22N2O4.C2H2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6;3-1(4)2(5)6/h7H,12H2,1-6H3,(H,13,15);(H,3,4)(H,5,6) |
Clé InChI |
WJZWRQJNPYWMSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)

![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)

![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)




